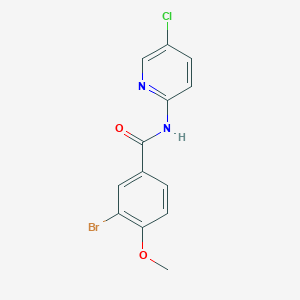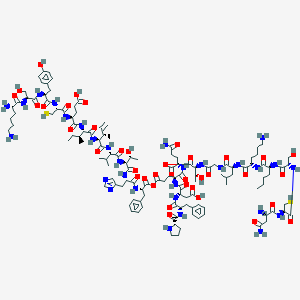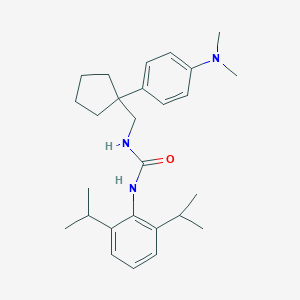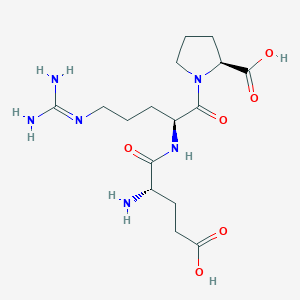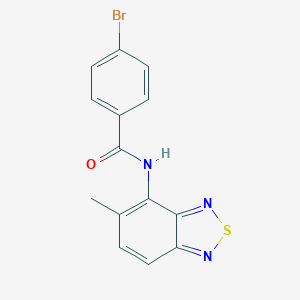![molecular formula C17H16F3NO3 B238703 2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that belongs to the class of acetanilide herbicides. It is commonly known as 'Butafenacil' and is used as a herbicide to control broadleaf weeds in crops such as soybean, cotton, and peanuts. Butafenacil is a selective herbicide, which means that it only targets specific types of weeds without harming the crops.
作用機序
The mechanism of action of Butafenacil involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is essential for the synthesis of chlorophyll in plants. By inhibiting the PPO enzyme, Butafenacil prevents the synthesis of chlorophyll, leading to the death of the targeted weeds. The selectivity of Butafenacil is due to the fact that the PPO enzyme in crops is less sensitive to inhibition than the PPO enzyme in weeds.
Biochemical and Physiological Effects:
Butafenacil has been found to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. Butafenacil can also cause skin and eye irritation in humans and should be handled with protective equipment.
実験室実験の利点と制限
Butafenacil is a useful tool for studying the physiology and biochemistry of plants. Its selectivity makes it easier to study the effects of specific herbicides on crop plants and weeds. However, the high cost of Butafenacil and its potential environmental impact limit its use in lab experiments.
将来の方向性
There are several future directions for the research and development of Butafenacil. One area of research is the development of new formulations of Butafenacil that are more environmentally friendly and have a lower potential for leaching into groundwater. Another area of research is the investigation of the potential use of Butafenacil as a fungicide and insecticide. Finally, the development of new herbicides based on the mechanism of action of Butafenacil could lead to the discovery of more selective and effective herbicides for crop protection.
合成法
The synthesis of Butafenacil involves the reaction of 2,4-dimethylphenol with 4-trifluoromethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form Butafenacil. The synthesis method is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
Butafenacil has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in crops such as soybean, cotton, and peanuts. Several studies have also investigated the environmental impact of Butafenacil and its potential to leach into groundwater. In addition, Butafenacil has been studied for its potential use as a fungicide and insecticide.
特性
製品名 |
2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
分子式 |
C17H16F3NO3 |
分子量 |
339.31 g/mol |
IUPAC名 |
2-(2,4-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO3/c1-11-3-8-15(12(2)9-11)23-10-16(22)21-13-4-6-14(7-5-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
InChIキー |
JBEBKEAGJSATOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


